molecular formula C8H4ClNO3 B2496186 5-Chloro-1,2-benzoxazole-3-carboxylic acid CAS No. 108805-37-4

5-Chloro-1,2-benzoxazole-3-carboxylic acid

Cat. No. B2496186
CAS RN: 108805-37-4
M. Wt: 197.57
InChI Key: KUDYWISGEFWOJH-UHFFFAOYSA-N
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Description

5-Chloro-1,2-benzoxazole-3-carboxylic acid is a chemical compound with the molecular weight of 197.58 . It is a powder at room temperature .


Synthesis Analysis

Benzoxazoles, including 5-Chloro-1,2-benzoxazole-3-carboxylic acid, can be synthesized from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, have been summarized .


Molecular Structure Analysis

The InChI code for 5-Chloro-1,2-benzoxazole-3-carboxylic acid is 1S/C8H4ClNO3/c9-4-1-2-6-5 (3-4)7 (8 (11)12)10-13-6/h1-3H, (H,11,12) .


Chemical Reactions Analysis

Benzoxazoles have been synthesized via different pathways . The combination of sulfur and DABCO efficiently promotes a reductive coupling/annulation of o-nitrophenols or o-nitroanilines with benzaldehydes . This method represents a simple, straightforward, and green approach to the construction of benzoxazoles and benzimidazoles .


Physical And Chemical Properties Analysis

5-Chloro-1,2-benzoxazole-3-carboxylic acid is a powder at room temperature .

Scientific Research Applications

Anticancer Research:

5-Chloro-1,2-benzoxazole-3-carboxylic acid has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly targeting enzymes and proteins involved in cancer formation and proliferation . Further studies are needed to elucidate its mechanism of action and optimize its efficacy.

Antimicrobial Properties:

The compound exhibits antimicrobial activity against various microorganisms. Notably, it has demonstrated potency against Pseudomonas aeruginosa , Klebsiella pneumoniae , Salmonella typhi , and Aspergillus niger . These findings suggest its potential as a novel antimicrobial agent.

Enzyme Inhibition:

Researchers have explored the inhibitory effects of 5-chloro-1,2-benzoxazole-3-carboxylic acid on specific enzymes. These include DNA topoisomerases, protein kinases, histone deacetylases, and cyclooxygenases . Understanding its interactions with these enzymes could lead to therapeutic applications.

Synthetic Strategies and Catalyst Development:

The compound has been used in synthetic chemistry. For instance, a condensation reaction between 2-aminophenol and aldehydes, catalyzed by a pent-ethylene diammonium pentachloro bismuth catalyst, yields 2-aryl benzoxazole derivatives . Such synthetic strategies contribute to the development of diverse chemical libraries.

Material Science and Organic Electronics:

Benzoxazole derivatives, including 5-chloro-1,2-benzoxazole-3-carboxylic acid, have potential applications in material science. Their unique electronic properties make them interesting candidates for organic semiconductors, light-emitting materials, and sensors. Researchers explore their use in optoelectronic devices .

Pharmacophore Design:

The compound serves as a valuable pharmacophore for drug design. By modifying its structure, medicinal chemists can create analogs with improved properties, such as enhanced bioavailability or reduced toxicity. Rational design based on its core scaffold can lead to novel drug candidates.

Safety and Hazards

The safety information for 5-Chloro-1,2-benzoxazole-3-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

There has been a large upsurge in the synthesis of benzoxazole via different pathways . The authors synthesized 37 derivatives with 70 to 95% yield , indicating potential future directions for the development of new benzoxazole derivatives.

properties

IUPAC Name

5-chloro-1,2-benzoxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO3/c9-4-1-2-6-5(3-4)7(8(11)12)10-13-6/h1-3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDYWISGEFWOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1,2-benzoxazole-3-carboxylic acid

CAS RN

108805-37-4
Record name 5-chloro-1,2-benzoxazole-3-carboxylic acid
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